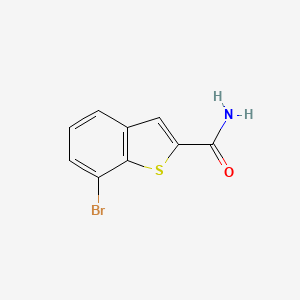
7-ブロモ-1-ベンゾチオフェン-2-カルボキサミド
概要
説明
7-Bromo-1-benzothiophene-2-carboxamide is a heterocyclic compound with the molecular formula C9H6BrNOS. It is a derivative of benzothiophene, which is a sulfur-containing aromatic compound. The presence of a bromine atom at the 7th position and a carboxamide group at the 2nd position makes this compound unique and potentially useful in various scientific research applications .
科学的研究の応用
7-Bromo-1-benzothiophene-2-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes
作用機序
Target of Action
Benzofuran compounds, which are structurally similar to this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of cell growth .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects .
生化学分析
Biochemical Properties
7-Bromo-1-benzothiophene-2-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions with the active sites of enzymes. These interactions can lead to changes in the enzyme’s activity, affecting various biochemical pathways .
Cellular Effects
The effects of 7-Bromo-1-benzothiophene-2-carboxamide on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in the production of certain proteins. Additionally, it can affect cell signaling pathways by interacting with receptors or other signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 7-Bromo-1-benzothiophene-2-carboxamide exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-1-benzothiophene-2-carboxamide can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 7-Bromo-1-benzothiophene-2-carboxamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen .
Metabolic Pathways
7-Bromo-1-benzothiophene-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in these pathways, influencing metabolic flux and metabolite levels. For example, it can inhibit or activate enzymes involved in the metabolism of specific substrates, leading to changes in the concentrations of certain metabolites. These interactions can have downstream effects on overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 7-Bromo-1-benzothiophene-2-carboxamide is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall effects on cellular processes .
Subcellular Localization
The subcellular localization of 7-Bromo-1-benzothiophene-2-carboxamide plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it could localize to the nucleus, where it interacts with transcription factors to influence gene expression, or to the mitochondria, where it affects metabolic processes. These localization patterns are essential for understanding the compound’s precise mechanisms of action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-benzothiophene-2-carboxamide typically involves the bromination of benzothiophene followed by the introduction of the carboxamide group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of 7-Bromo-1-benzothiophene-2-carboxamide may involve large-scale bromination and subsequent amidation reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
7-Bromo-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to remove the bromine atom or modify the carboxamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzothiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-brominated or modified carboxamide derivatives.
類似化合物との比較
Similar Compounds
Benzothiophene: The parent compound without the bromine and carboxamide groups.
7-Bromo-1-benzothiophene: Lacks the carboxamide group.
1-Benzothiophene-2-carboxamide: Lacks the bromine atom.
Uniqueness
7-Bromo-1-benzothiophene-2-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications .
特性
IUPAC Name |
7-bromo-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLCJXPNMYCPHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene](/img/structure/B1402206.png)
![2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene](/img/structure/B1402207.png)
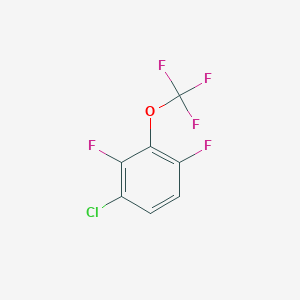
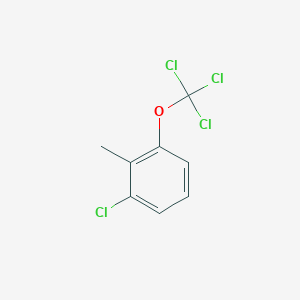
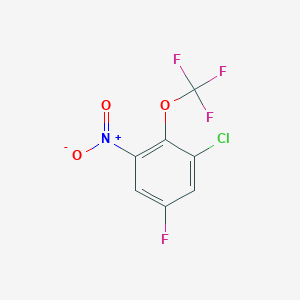
![2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene](/img/structure/B1402212.png)
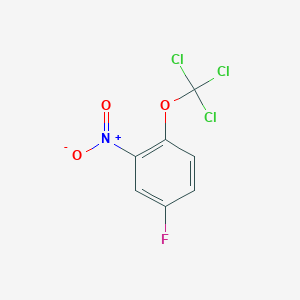
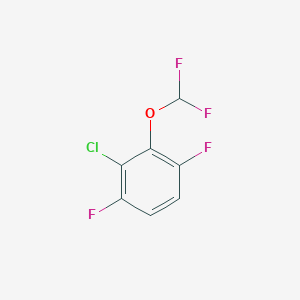
![1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1402219.png)
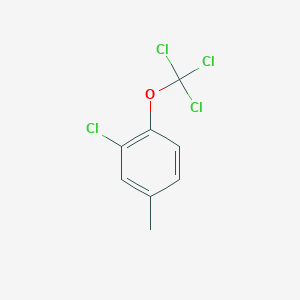



![2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl](/img/structure/B1402227.png)
